molecular formula C9H14ClNO B2610480 (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 255060-27-6

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No.: B2610480
CAS No.: 255060-27-6
M. Wt: 187.67
InChI Key: VIOJYFJDMKDXOT-JXLXBRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. The compound’s unique stereochemistry makes it a valuable intermediate in the production of enantiomerically pure drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature to ensure high yield and enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques. Continuous stirred tank reactors (CSTRs) are used to facilitate efficient mixing and rapid scale-up. This method not only improves yield but also reduces production costs and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound acts as a proton donor, facilitating the formation of new chemical bonds. It is also involved in hydrogen bonding and other molecular interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride
  • (1R,2R)-1-Amino-2-phenylpropan-1-ol hydrochloride
  • (1R,2R)-1-Amino-1-phenylbutan-2-ol hydrochloride

Uniqueness

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

(1R,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-JXLXBRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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